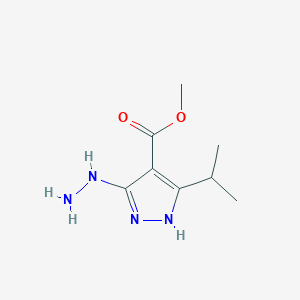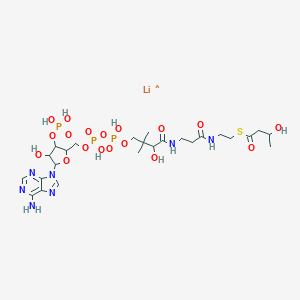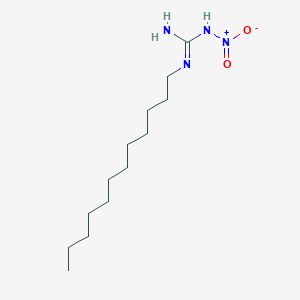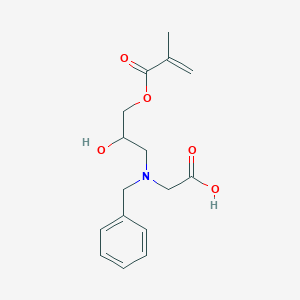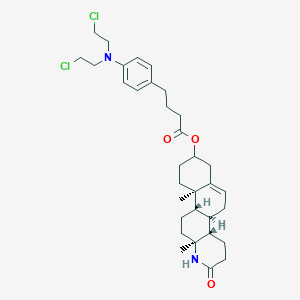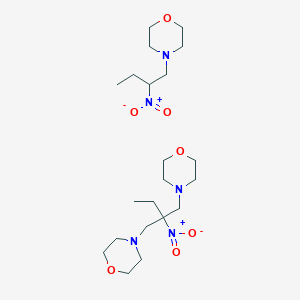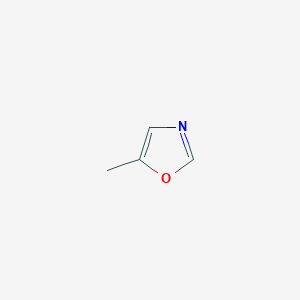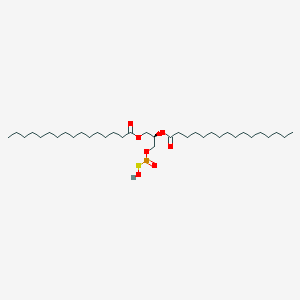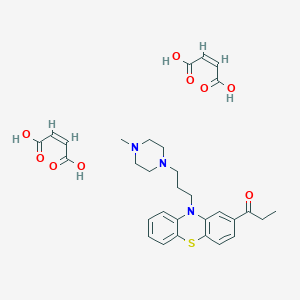
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate, commonly known as MPP, is a phenothiazine derivative that has been extensively studied for its biochemical and physiological effects. MPP is a potent inhibitor of dopamine uptake and has been used in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease.
Mécanisme D'action
MPP inhibits the reuptake of dopamine by binding to the dopamine transporter, a protein that is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine uptake, MPP increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling in the brain.
Effets Biochimiques Et Physiologiques
MPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine uptake, MPP has been shown to inhibit the uptake of other neurotransmitters such as norepinephrine and serotonin. MPP has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MPP is a useful tool for studying the mechanism of action of dopamine transporters and their role in neurological diseases. However, there are some limitations to its use in lab experiments. MPP is a potent inhibitor of dopamine uptake, which can lead to high levels of dopamine in the brain and potential neurotoxicity. Additionally, MPP has been shown to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on MPP and its effects on the brain. One area of interest is the role of dopamine transporters in addiction and substance abuse. Another area of interest is the potential therapeutic use of MPP and other dopamine transporter inhibitors in the treatment of neurological diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential off-target effects on other neurotransmitter systems.
Méthodes De Synthèse
MPP can be synthesized by reacting 3-(4-Methyl-1-piperazinyl)propylamine with phenothiazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with maleic acid to form the dimaleate salt of MPP.
Applications De Recherche Scientifique
MPP has been used extensively in scientific research to study the mechanism of action of dopamine transporters and their role in neurological diseases such as Parkinson's disease. MPP is a potent inhibitor of dopamine uptake, and its effects on the brain have been studied using various techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
108670-13-9 |
|---|---|
Nom du produit |
1-(10-(3-(4-Methyl-1-piperazinyl)propyl)phenothiazin-2-yl)-1-propanone dimaleate |
Formule moléculaire |
C27H33N3O5S |
Poids moléculaire |
627.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C23H29N3OS.2C4H4O4/c1-3-21(27)18-9-10-23-20(17-18)26(19-7-4-5-8-22(19)28-23)12-6-11-25-15-13-24(2)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
RSHYDNJEWORYDW-UHFFFAOYSA-N |
SMILES isomérique |
CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
1-Propanone, 1-(10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-yl )-, dimaleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





